molecular formula C12H8N4O2 B3267362 1-(4-nitrophenyl)-1H-benzo[d][1,2,3]triazole CAS No. 4490-51-1

1-(4-nitrophenyl)-1H-benzo[d][1,2,3]triazole

Cat. No. B3267362
CAS RN: 4490-51-1
M. Wt: 240.22 g/mol
InChI Key: QRYSKDXYSIEGOF-UHFFFAOYSA-N
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Description

1-(4-nitrophenyl)-1H-benzo[d][1,2,3]triazole is a nitrogen-containing heterocycle with three nitrogen atoms in the ring . It is a useful synthetic intermediate which may play an important role in the discovery of novel applications of the 1,2,3-triazole moiety . It has significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .


Synthesis Analysis

A one-step multigram scale synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) as a preferred reagent for the synthesis of 1-alkyl-4-formyltriazoles is described, making use of the commercially available 3-dimethylaminoacrolein and 4-nitrophenyl azide . The earlier reported reaction of FNPT with alkylamines is further explored, and for hexylamine, the one-pot sequential cycloaddition and Cornforth rearrangement is demonstrated .


Molecular Structure Analysis

Triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures and pave the way for the construction of diverse novel bioactive molecules . The triazole ring can be considered a bioisostere of an amide, ester, or carboxyl groups .


Chemical Reactions Analysis

The reaction of FNPT with alkylamines is further explored, and for hexylamine, the one-pot sequential cycloaddition and Cornforth rearrangement is demonstrated . In addition, a useful protocol for the in situ diazotization of 4-nitroaniline is provided .

Scientific Research Applications

Chemical Synthesis and Optimization

  • Synthesis of Triazole Derivatives : The synthesis of various 1,2,3-triazole derivatives, including those related to 1-(4-nitrophenyl)-1H-benzo[d][1,2,3]triazole, has been a focus in chemical research. For instance, Pokhodylo and Obushak (2022) developed a protocol for synthesizing 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine, emphasizing optimal conditions and potential antiproliferative properties (Pokhodylo & Obushak, 2022).

Biological and Pharmacological Studies

  • Antibacterial and Antifungal Activities : Triazole derivatives have been investigated for their biological activities. Vo (2020) synthesized 1,5-disubstituted 1,2,3-triazoles and tested their antibacterial and antifungal activities, showing potential in this area (Vo, 2020).

  • Pharmacological Properties of Triazole Hybrids : The study of ferrocene-1H-1,2,3-triazole hybrids by Haque et al. (2017) explored neuroprotective effects, indicating a significant avenue in pharmacological research for triazole derivatives (Haque et al., 2017).

Material Science Applications

  • Luminescence Sensing : The development of lanthanide metal–organic frameworks utilizing triazole-containing ligands for luminescence sensing of metal ions and nitroaromatic compounds highlights the material science applications of these derivatives (Wang et al., 2016).

  • Electroactive Polymers : Research into electroactive polymers using benzotriazole derivatives, such as the study by Yiğitsoy et al. (2011), demonstrates the relevance of these compounds in developing advanced materials with unique electrochromic properties (Yiğitsoy et al., 2011).

Catalytic and Chemical Reaction Studies

  • Catalytic Oxidation and Transfer Hydrogenation : The exploration of half-sandwich Ruthenium(II) complexes with triazole-based ligands for catalytic oxidation and transfer hydrogenation is a notable application in catalysis and chemical reactions (Saleem et al., 2013).

  • Improved Synthesis Procedures : Research into the improved synthesis of 1H-1,2,3-triazoles, such as the work by Cottrell et al. (1991), is crucial for advancing chemical manufacturing processes (Cottrell et al., 1991).

Future Directions

Despite the importance of 1,2,3-triazole, with its wide range of biological activities, there is still a need for the development of novel, multitargeted inhibitors of ChE enzymes for ND treatment . The future scope of triazoles is ever-widening across scientific disciplines .

properties

IUPAC Name

1-(4-nitrophenyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c17-16(18)10-7-5-9(6-8-10)15-12-4-2-1-3-11(12)13-14-15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYSKDXYSIEGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-nitrophenyl)-1H-benzo[d][1,2,3]triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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